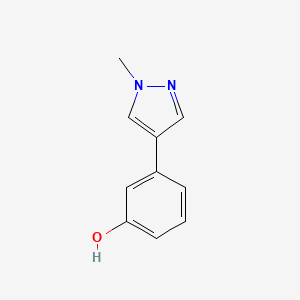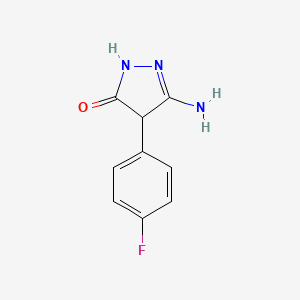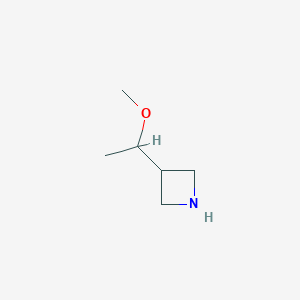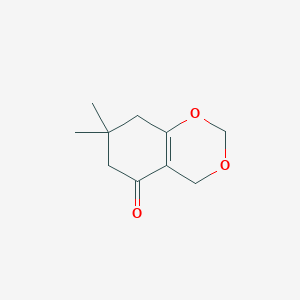
3-(1-Methyl-1H-pyrazol-4-yl)phenol
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper Extraction Applications : Alkyl-substituted phenolic pyrazoles, closely related to 3-(1-Methyl-1H-pyrazol-4-yl)phenol, have been shown to function effectively as copper extractants. These compounds demonstrate significant strength and selectivity over iron (iii), with various substitutions on the phenol ring greatly affecting their extraction power. The study detailed the correlation between the substituent effects, the ease of deprotonation of the proligands, and their role in enhancing extractant strength (Healy et al., 2016).
Corrosion Inhibitors : In a study of bipyrazolic-type organic compounds, which include structures similar to this compound, their potential activity as corrosion inhibitors was analyzed. The study used density functional theory (DFT) to explore the inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006).
Hydrogen-Bonded Structures : Research on molecules closely related to this compound demonstrated the formation of hydrogen-bonded chains, which could have implications in the design of molecular structures and materials (Trilleras et al., 2005).
Synthesis of Biologically Active Compounds : The synthesis of new metal complexes using ligands derived from similar structures to this compound has been explored. These complexes show potential for biological activities against various bacterial species (Al‐Hamdani & Al Zoubi, 2015).
Antifungal Activities : Derivatives of pyrazolo[1,5-a]pyrimidines, which include compounds structurally akin to this compound, have been synthesized and evaluated for their antifungal abilities against several phytopathogenic fungi, showing good potential in this area (Zhang et al., 2016).
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-9(6-11-12)8-3-2-4-10(13)5-8/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUQEPSKTDQJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine](/img/structure/B7966410.png)

![2',3-Difluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7966419.png)
![(1R,4S)-methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7966435.png)

![methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7966457.png)
![Benzo[d]isothiazol-4-ol](/img/structure/B7966464.png)


![6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B7966498.png)